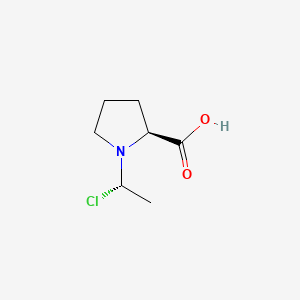
(3R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C8H10ClN3O . It has a molecular weight of 199.64 g/mol . The compound is also known by other names such as “®-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol” and "DTXSID30733672" .
Molecular Structure Analysis
The compound has a defined atom stereocenter count of 1 . The InChI representation of the compound is "InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2/t6-/m1/s1" . The compound’s canonical SMILES representation is “C1CN(CC1O)C2=CC(=NC=N2)Cl” and its isomeric SMILES representation is "C1CN(C[C@@H]1O)C2=CC(=NC=N2)Cl" .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . The exact mass of the compound is 199.0512396 g/mol . The topological polar surface area of the compound is 49.2 Ų . The compound has a heavy atom count of 13 .Applications De Recherche Scientifique
Synthesis and Biochemical Applications
Synthesis of 1′-aza-C-nucleosides : A significant use of a related compound, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, involves the synthesis of 1′-aza-C-nucleosides. These nucleosides are synthesized using azasugar and pyrimidine derivatives. This process is crucial for creating analogs of uridine, a component of RNA, which is vital for biological functions (Filichev & Pedersen, 2001).
Intercalating Nucleic Acids (INAs) : Another application is in the synthesis of N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which is used to form INAs. These INAs play a role in destabilizing INA-DNA duplexes while significantly destabilizing INA-RNA duplexes. This is important for understanding the interactions in nucleic acids (Filichev & Pedersen, 2003).
Purine Nucleoside Phosphorylase Inhibitors : Pyrrolidine nucleotides synthesized from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol derivatives act as potent inhibitors of purine nucleoside phosphorylase. This is significant for studying diseases related to purine metabolism (Rejman et al., 2012).
Structural and Molecular Studies
Supramolecular Structures : The molecule of 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol, a similar compound, has been studied for its polarized molecular-electronic structure. Its supramolecular structure involves hydrogen bonds and aromatic π-π stackings, which are essential for understanding molecular interactions (Cheng et al., 2011).
NMR Studies of Derivatives : NMR (Nuclear Magnetic Resonance) studies of derivatives like 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol help in understanding the catalyzing mechanism of certain chemical reactions. This is crucial for organic synthesis and catalysis research (Cui Yan-fang, 2008).
Synthesis of Stable Betainic Pyrimidinaminides : Research on the synthesis of betainic pyrimidinaminides using derivatives of (3R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol provides insight into nucleophilic substitution reactions. This contributes to the development of novel organic compounds (Schmidt, 2002).
Propriétés
IUPAC Name |
(3R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGMLJYQCXYCRF-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733672 |
Source


|
| Record name | (3R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol | |
CAS RN |
1264038-82-5 |
Source


|
| Record name | (3R)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)




![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)






